![molecular formula C15H17N3O3 B5597746 2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B5597746.png)
2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is an organic compound that features both an aniline derivative and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the condensation of 4-methoxyaniline with 5-methylfurfural in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
- 4-(2-methoxyanilino)-4-oxo-2-butenoic acid
- 5-(2-(4-methoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
Uniqueness
This compound is unique due to its combination of an aniline derivative and a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-6-14(21-11)9-17-18-15(19)10-16-12-4-7-13(20-2)8-5-12/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUKWCXCVLATG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)
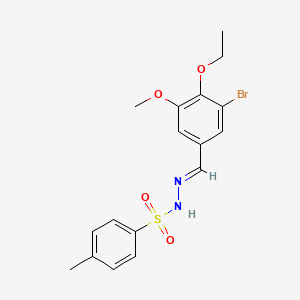
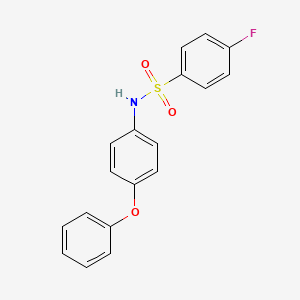
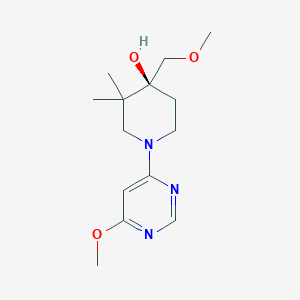
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
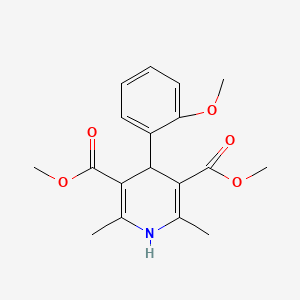
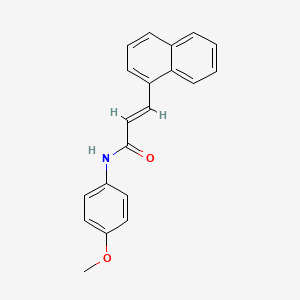
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
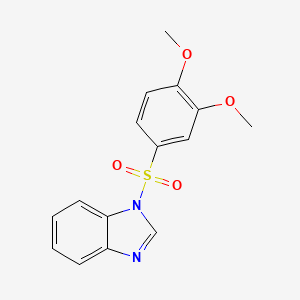
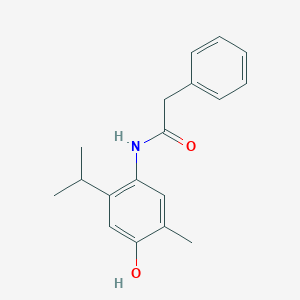
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5597779.png)
